
(R)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid is an organic compound that features a thiophene ring, a butanoic acid moiety, and a methoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene-2-carboxylic acid and ®-3-aminobutanoic acid.
Formation of Intermediate: The thiophene-2-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Coupling Reaction: The acid chloride is then reacted with ®-3-aminobutanoic acid in the presence of a base such as triethylamine (TEA) to form the amide intermediate.
Methoxycarbonylation: The final step involves the methoxycarbonylation of the amide intermediate using methyl chloroformate (CH3OCOCl) to yield ®-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Thiophene sulfoxide or sulfone derivatives
Reduction: Corresponding alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
®-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of ®-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with the target molecule, while the thiophene ring can provide additional binding affinity through π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Amino-4-(thiophen-2-YL)butanoic acid: Lacks the methoxycarbonyl group, which may result in different binding properties and reactivity.
®-3-((Methoxycarbonyl)amino)-4-(phenyl)butanoic acid: Contains a phenyl ring instead of a thiophene ring, which can affect its electronic properties and interactions with biological targets.
Uniqueness
®-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid is unique due to the presence of both the methoxycarbonyl group and the thiophene ring. This combination imparts specific electronic and steric properties that can influence its reactivity and binding interactions, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H13NO4S |
|---|---|
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
(3R)-3-(methoxycarbonylamino)-4-thiophen-2-ylbutanoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-15-10(14)11-7(6-9(12)13)5-8-3-2-4-16-8/h2-4,7H,5-6H2,1H3,(H,11,14)(H,12,13)/t7-/m0/s1 |
Clave InChI |
FNOAXPCFCJONNK-ZETCQYMHSA-N |
SMILES isomérico |
COC(=O)N[C@@H](CC1=CC=CS1)CC(=O)O |
SMILES canónico |
COC(=O)NC(CC1=CC=CS1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


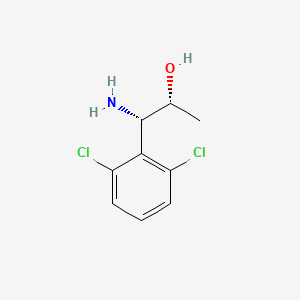

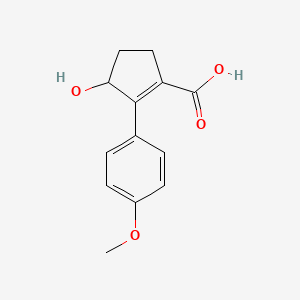
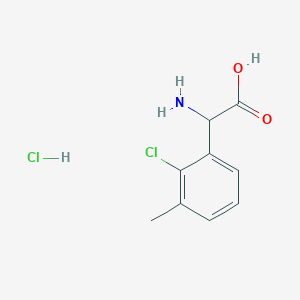
![1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B15236009.png)

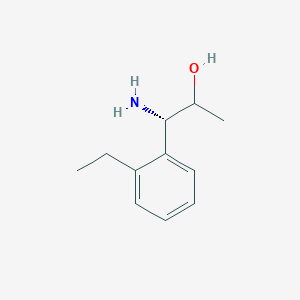
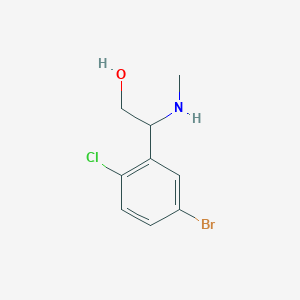

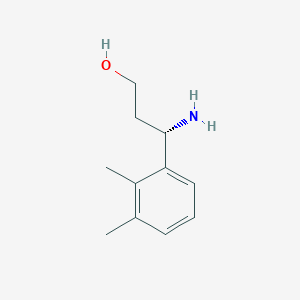

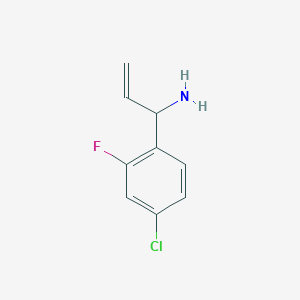

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B15236064.png)
